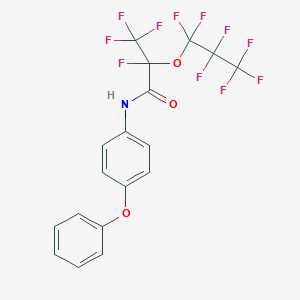![molecular formula C16H14BrN3O5 B15022030 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15022030.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a brominated methoxyphenoxy group and a nitrophenylmethylidene hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-methoxyphenol.
Etherification: This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation: Finally, the hydrazide is condensed with 2-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 2-(2-bromo-4-formylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide.
Reduction: Formation of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide.
Substitution: Formation of 2-(2-azido-4-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide.
科学的研究の応用
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may interfere with signaling pathways, leading to altered cellular functions and responses.
類似化合物との比較
Similar Compounds
- 2-(2-bromo-4-methoxyphenoxy)acetohydrazide
- 2-(2-bromo-4-methoxyphenoxy)-4-chlorobenzonitrile
- 2-(4-bromo-2-methylphenoxy)acetohydrazide
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide stands out due to its combination of brominated methoxyphenoxy and nitrophenylmethylidene hydrazide groups, which confer unique chemical reactivity and potential biological activities not found in similar compounds.
特性
分子式 |
C16H14BrN3O5 |
|---|---|
分子量 |
408.20 g/mol |
IUPAC名 |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O5/c1-24-12-6-7-15(13(17)8-12)25-10-16(21)19-18-9-11-4-2-3-5-14(11)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
InChIキー |
CAWLCUHBNRZRLR-GIJQJNRQSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])Br |
正規SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021951.png)
![azepan-1-yl[6-(3-chloro-4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B15021968.png)


![N-(3-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021989.png)
![2-(2-methylphenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15022005.png)
![6-amino-2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B15022022.png)
![2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B15022027.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15022031.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15022036.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15022038.png)
![5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15022046.png)
![2-(Thiophen-2-yl)-5-(2,4,6-trimethylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15022048.png)
